molecular formula C23H24N2O6S B11273173 N-(2,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B11273173
M. Wt: 456.5 g/mol
InChI Key: YUXNAMBPYPWRJO-UHFFFAOYSA-N
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Description

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridinyl moiety, and a dimethoxyphenylacetamide group

Preparation Methods

The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzenesulfonyl intermediate: This involves the sulfonation of benzene to introduce the sulfonyl group.

    Synthesis of the dihydropyridinyl moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridinyl ring.

    Coupling reactions: The benzenesulfonyl and dihydropyridinyl intermediates are coupled with the dimethoxyphenylacetamide group using reagents such as coupling agents and catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can be compared with similar compounds such as:

    2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE: This compound has a similar structure but with a chloro substituent, which may alter its chemical and biological properties.

    2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE:

The uniqueness of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H24N2O6S/c1-15-12-16(2)25(23(27)22(15)32(28,29)18-8-6-5-7-9-18)14-21(26)24-19-13-17(30-3)10-11-20(19)31-4/h5-13H,14H2,1-4H3,(H,24,26)

InChI Key

YUXNAMBPYPWRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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